2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Overview
Description
The compound “2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide” is a chemical compound with the molecular formula C17H16ClN5OS. It has an average mass of 373.860 Da and a monoisotopic mass of 373.076416 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, compounds with similar structures have been studied. For example, the annular prototropic tautomerism in prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activities
The compound has been synthesized as a part of novel heterocyclic compounds and investigated for its potential in inhibiting lipase and α-glucosidase, enzymes related to metabolic disorders. One particular derivative showed significant anti-lipase and anti-α-glucosidase activities, highlighting the compound's potential in addressing issues related to lipid metabolism and diabetes (Bekircan et al., 2015).
Anti-Cancer Properties
The compound and its derivatives have been tested for cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Certain derivatives were found to be significantly more cytotoxic against the melanoma cell line, indicating a potential application in cancer treatment. The selectivity towards cancer cells and the inhibitory effects on cancer cell migration were also studied, showing promise for antimetastatic therapy (Šermukšnytė et al., 2022).
Synthesis and Characterization of Derivatives
Various derivatives of the compound have been synthesized and characterized, demonstrating its versatility in forming structurally diverse molecules. These studies are fundamental in exploring the compound's full potential in different scientific applications, such as forming complexes with other elements or acting as a scaffold for further chemical modifications (Safonov, 2018).
properties
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6OS/c1-12(17(26)22-20)27-18-24-23-16(25(18)15-5-3-2-4-6-15)11-21-14-9-7-13(19)8-10-14/h2-10,12,21H,11,20H2,1H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQRASWKOBFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112404 | |
Record name | Propanoic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide | |
CAS RN |
1306739-33-2 | |
Record name | Propanoic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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